molecular formula C8H5F3N2O B3130364 2-Cyano-3-(2,2,2-trifluoroethoxy)pyridine CAS No. 342816-08-4

2-Cyano-3-(2,2,2-trifluoroethoxy)pyridine

Cat. No. B3130364
CAS RN: 342816-08-4
M. Wt: 202.13 g/mol
InChI Key: KCFLHYNGUDBFEG-UHFFFAOYSA-N
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Description

“2-Cyano-3-(2,2,2-trifluoroethoxy)pyridine” is a type of trifluoromethylpyridine . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of trifluoromethylpyridines is a topic of ongoing research . The synthesis process involves the use of organic compounds containing fluorine . More than 50% of the pesticides launched in the last two decades have been fluorinated .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a similar compound, “2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride”, indicates that it may cause an allergic skin reaction and serious eye damage . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended .

Future Directions

Trifluoromethylpyridines are expected to find many novel applications in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and many candidates are currently undergoing clinical trials .

properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-2-1-3-13-6(7)4-12/h1-3H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFLHYNGUDBFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred solution of 680 mg (6.80 mmol) of 2,2,2-trifluoroethanol in 25 mL of THF was added 273 mg (6.83 mmol) of sodium hydride (60% dispersion). After 30 min at room temperature, 822 mg (6.73 mmol) of 2-cyano-3-fluoropyridine in 5 mL THF was added via syringe. The reaction was quenched after 1 h, by the addition of 15% K2CO3 aqueous solution. Concentration gave an oil that was partitioned between water and EtOAc. The layers were separated, the aqueous phase was backwashed with EtOAc (2×), and the combined organic layers were dried (MgSO4) and concentrated to an orange oil. The resultant crude residue was chromatographed on SiO2 using 25:75 EtOAc-hexanes to afford the title compound as a yellow oil: 1H NMR (CDCl3) δ8.43 (d,1H, 4.6 Hz), 7.55 (dd, 1H, 4.6, 8.7 Hz), 7.42 (d, 1H, 8.7 Hz), 4.55 (q, 2H, 7.8 Hz).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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